molecular formula C20H17NO B13924289 3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine CAS No. 189068-62-0

3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B13924289
CAS No.: 189068-62-0
M. Wt: 287.4 g/mol
InChI Key: FXXHJDPGDLHJAQ-UHFFFAOYSA-N
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Description

3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry, materials science, and polymer chemistry. The unique structure of this compound, which includes a benzene ring fused to an oxazine ring, contributes to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine can be synthesized through several methods. One common approach involves the Mannich condensation reaction, where an amine, formaldehyde, and a phenolic compound are reacted together. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to facilitate the formation of the benzoxazine ring .

Another method involves microwave-assisted synthesis, which has been shown to be a convenient, rapid, and high-yielding approach. In this method, the reactants are mixed and subjected to microwave irradiation, which accelerates the reaction and reduces the reaction time significantly .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Solvent-free microwave thermolysis is an environmentally friendly and efficient method that can be scaled up for industrial production .

Chemical Reactions Analysis

Types of Reactions

3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.

    Reduction: Reduction reactions can convert the oxazine ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include oxo-derivatives, reduced benzoxazine compounds, and substituted benzoxazines .

Scientific Research Applications

3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with various molecular targets and pathways. For example, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory enzymes and cytokines. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine is unique due to its specific substitution pattern, which enhances its stability and biological activity.

Properties

CAS No.

189068-62-0

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

3,6-diphenyl-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C20H17NO/c1-3-7-16(8-4-1)17-11-12-20-18(13-17)14-21(15-22-20)19-9-5-2-6-10-19/h1-13H,14-15H2

InChI Key

FXXHJDPGDLHJAQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C3=CC=CC=C3)OCN1C4=CC=CC=C4

Origin of Product

United States

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